2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide could participate in hydrolysis or condensation reactions, while the oxadiazole ring might undergo electrophilic substitution or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including their docking against targets like EGFR, tubulin, COX-2, and 5-LOX. This research explored the derivatives' toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, revealing that certain compounds showed moderate to potent effects in these assays, indicating their potential for therapeutic applications (Faheem, 2018).
Antimicrobial Evaluation and Hemolytic Activity
Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, investigating their antimicrobial and hemolytic activity. The compounds displayed variable antimicrobial activity against selected microbial species, with some demonstrating potency and lower cytotoxicity, suggesting their use as antimicrobial agents (Gul et al., 2017).
Synthesis and Biological Screening
Research on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives for their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX) found that these compounds were more active against acetylcholinesterase. This points to their potential role in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Rehman et al., 2013).
Corrosion Inhibition
A study on the synthesis and evaluation of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors found these compounds to effectively prevent steel corrosion in acidic media, highlighting their potential application in corrosion prevention technologies (Yıldırım & Cetin, 2008).
Organic Light-Emitting Diodes (OLEDs) Material
Research into bis(1,3,4-oxadiazole) systems for OLEDs discovered that certain derivatives could serve as efficient electron-injection/hole-blocking materials, enhancing device performance. This indicates the role of 1,3,4-oxadiazole derivatives in improving the efficiency of OLEDs and potentially other electronic devices (Wang et al., 2001).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would relate to how it interacts with biological targets in the body. Without specific information on its use or biological activity, it’s challenging to provide a detailed analysis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)15-6-4-14(5-7-15)12-18(24)21-20-23-22-19(26-20)16-8-10-17(25-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPMFTLNBGSWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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